2-(2-Chloro-benzyloxymethyl)-pyrrolidine hydrochloride
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Overview
Description
2-(2-Chloro-benzyloxymethyl)-pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H17Cl2NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a chlorinated benzyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-benzyloxymethyl)-pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-benzyloxymethyl)-pyrrolidine hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the benzyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the chlorine atom or the reduction of the pyrrolidine ring.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of dechlorinated or reduced pyrrolidine derivatives.
Scientific Research Applications
2-(2-Chloro-benzyloxymethyl)-pyrrolidine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways and molecular interactions.
Industrial Applications: The compound is used in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-benzyloxymethyl)-pyrrolidine hydrochloride depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or as an inhibitor of specific enzymes. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids that modulate biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloro-benzyloxymethyl)-piperidine hydrochloride: A similar compound with a six-membered piperidine ring instead of a five-membered pyrrolidine ring.
2-(2-Bromo-benzyloxymethyl)-pyrrolidine hydrochloride: A brominated analog with similar chemical properties but different reactivity.
2-(2-Chloro-benzyloxymethyl)-morpholine hydrochloride: A morpholine derivative with an oxygen atom in the ring, offering different electronic and steric properties.
Uniqueness
2-(2-Chloro-benzyloxymethyl)-pyrrolidine hydrochloride is unique due to its specific combination of a pyrrolidine ring and a chlorinated benzyl group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for targeted applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methoxymethyl]pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c13-12-6-2-1-4-10(12)8-15-9-11-5-3-7-14-11;/h1-2,4,6,11,14H,3,5,7-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFMZUNNHHMYKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COCC2=CC=CC=C2Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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